Dibutyl fumarate
Overview
Description
Dibutyl fumarate, also known as fumaric acid dibutyl ester, is an organic compound with the molecular formula C12H20O4. It is a colorless, clear liquid that is primarily used as a plasticizer and a comonomer in the production of various polymers. The compound is known for its ability to enhance the flexibility, durability, and processability of polyvinyl chloride (PVC) and other polymers .
Mechanism of Action
Target of Action
Dibutyl fumarate, similar to its relative compound dimethyl fumarate, is believed to target the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . This pathway is activated in response to oxidative stress . The compound also affects lymphocyte subsets , particularly within the pro-inflammatory T-helper Th1 and Th17 subsets .
Mode of Action
This compound interacts with its targets, leading to a shift towards more anti-inflammatory Th2 and regulatory subsets . It also promotes glycolysis and diminishes cell respiration in endothelial cells, which could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH .
Biochemical Pathways
The compound affects various biochemical pathways. It is thought to involve this compound degradation to its active metabolite monomethyl fumarate (MMF), then MMF up-regulates the Nrf2 pathway . This pathway is crucial for cellular defense against oxidative stress .
Pharmacokinetics
It is known that after oral intake, dimethyl fumarate, a related compound, is mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine . It is believed that both the parent compound and its primary metabolite are responsible for its therapeutic effect .
Result of Action
The result of this compound’s action is a shift in the immune system towards a healthier state . CD8+ T-cells are the most profoundly affected, but reduction also occurs in the CD4+ population .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is used as a raw material of surfactant and coating . It is also used as a plasticizer . It should be handled carefully to avoid release to the environment .
Biochemical Analysis
Biochemical Properties
Dibutyl fumarate is produced by direct esterification of n-Butanol with Fumaric acid It is known that fumarate, a related compound, plays a crucial role in the tricarboxylic acid (TCA) cycle, a key metabolic pathway .
Cellular Effects
This compound has been shown to have an adjuvant effect on fluorescein isothiocyanate (FITC)-induced contact hypersensitivity (CHS) mouse models . It enhances the FITC-specific CHS response by facilitating the trafficking of FITC-presenting CD11c dendritic cells (DCs) from skin to draining lymph nodes and increasing the cytokine production by draining lymph nodes .
Molecular Mechanism
The precise mechanism of action of this compound is not clear. It is known that dimethyl fumarate, a related compound, can activate the transcription factor (Nuclear factor erythroid-derived 2)-related factor 2 (Nrf2) pathway and has been identified as a nicotinic acid receptor agonist in vitro .
Temporal Effects in Laboratory Settings
It is known that this compound can cause changes in the microbial community and enhance the gene abundances of the carbon, nitrogen, and sulfur metabolism in black soils in the short term .
Dosage Effects in Animal Models
In animal models, exposure to Dibutyl phthalate, a related compound, has been shown to have dose-dependent effects. A 50 mg/kg dose had no significant effect on fetal development, while a 300 mg/kg dose caused embryo resorption and fetal malformations .
Metabolic Pathways
This compound is involved in the TCA cycle, a key metabolic pathway
Subcellular Localization
Fumarase, a related enzyme, is mainly localized in mitochondria in mammalian cells and tissues. In certain tissues, in addition to mitochondria, this protein is also present at specific extramitochondrial sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl fumarate is typically synthesized through the esterification of fumaric acid with butanol. The reaction involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the resulting ester is purified through distillation .
Industrial Production Methods: In industrial settings, this compound is produced by reacting maleic anhydride with butanol to form dibutyl maleate, which is then isomerized to this compound. This process involves the use of a catalyst to facilitate the isomerization step. The final product is purified through distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Dibutyl fumarate undergoes various chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: this compound can be hydrolyzed back to fumaric acid and butanol in the presence of water and an acid or base catalyst.
Polymerization: It can participate in polymerization reactions to form copolymers with other monomers.
Common Reagents and Conditions:
Esterification: Butanol and concentrated sulfuric acid under reflux conditions.
Hydrolysis: Water and an acid or base catalyst.
Polymerization: Various monomers and initiators under controlled temperature and pressure conditions.
Major Products Formed:
Hydrolysis: Fumaric acid and butanol.
Polymerization: Copolymers with enhanced properties.
Scientific Research Applications
Dibutyl fumarate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Dimethyl Fumarate: An isomer used in the treatment of multiple sclerosis and psoriasis.
Dibutyl Maleate: A similar ester with different isomeric configuration, used as a plasticizer and in polymer production.
Diethyl Fumarate: Another ester of fumaric acid with similar properties and applications.
Uniqueness: Dibutyl fumarate is unique in its ability to enhance the flexibility and durability of polymers while also being investigated for its potential biological and medical applications. Its specific isomeric configuration and chemical properties make it distinct from other similar compounds .
Properties
IUPAC Name |
dibutyl (E)-but-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSLOWBPDRZSMB-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021865 | |
Record name | Dibutyl (2E)-but-2-enedioate | |
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Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear nearly colorless liquid; [Acros Organics MSDS] | |
Record name | Dibutyl fumarate | |
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CAS No. |
105-75-9, 82807-35-0 | |
Record name | Dibutyl fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-75-9 | |
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Record name | Dibutyl fumarate | |
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Record name | NSC165581 | |
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Record name | DIBUTYL FUMARATE | |
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Record name | 2-Butenedioic acid (2E)-, 1,4-dibutyl ester | |
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Record name | Dibutyl (2E)-but-2-enedioate | |
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Record name | Dibutyl fumarate | |
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Record name | DIBUTYL FUMARATE | |
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Retrosynthesis Analysis
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